Sanvar (Vapreotide) vs. Octreotide and Lanreotide: 500-Fold Greater Potency in Inhibiting Growth Hormone (GH) Release In Vitro
In a direct comparative study using cultured rat anterior pituitary cells, vapreotide (RC-160) demonstrated a potency for inhibiting growth hormone (GH) release that was approximately 500 times greater than that of octreotide, another clinically used somatostatin analog [1]. The study also included BIM-23014 (lanreotide), which showed similar low potency to octreotide. In human GH-secreting pituitary adenoma cell cultures, vapreotide was also the most potent analog tested, significantly inhibiting hormone release at concentrations as low as 10^-12 to 10^-14 M, while octreotide and lanreotide were ineffective or significantly less potent at these concentrations [2].
| Evidence Dimension | In vitro potency for inhibition of Growth Hormone (GH) release |
|---|---|
| Target Compound Data | IC50 = 0.1 pM |
| Comparator Or Baseline | Octreotide: IC50 = 48 pM; BIM-23014 (Lanreotide): IC50 = 47 pM; Somatostatin-14 (SST-14): IC50 = 5.3 pM; Somatostatin-28 (SST-28): IC50 = 99 pM |
| Quantified Difference | Vapreotide is approximately 480-fold more potent than octreotide and 470-fold more potent than lanreotide based on IC50 values. The original study notes vapreotide appears to be 'about 500 times more potent' [3]. |
| Conditions | Cultured normal rat anterior pituitary cells; hormone release measured in vitro. |
Why This Matters
This substantial potency advantage in a standard preclinical model for GH suppression suggests vapreotide may be a superior research tool or therapeutic candidate for applications requiring maximal GH axis modulation, particularly where high potency at low concentrations is critical.
- [1] Hofland LJ, van Koetsveld PM, Waaijers M, Zuyderwijk J, Breeman WA, Lamberts SW. Relative potencies of the somatostatin analogs octreotide, BIM-23014, and RC-160 on the inhibition of hormone release by cultured human endocrine tumor cells and normal rat anterior pituitary cells. Endocrinology. 1994 Jan;134(1):301-6. View Source
- [2] Hofland LJ, van Koetsveld PM, Waaijers M, Zuyderwijk J, Breeman WA, Lamberts SW. Relative potencies of the somatostatin analogs octreotide, BIM-23014, and RC-160 on the inhibition of hormone release by cultured human endocrine tumor cells and normal rat anterior pituitary cells. Endocrinology. 1994 Jan;134(1):301-6. View Source
- [3] Hofland LJ, van Koetsveld PM, Waaijers M, Zuyderwijk J, Breeman WA, Lamberts SW. Relative potencies of the somatostatin analogs octreotide, BIM-23014, and RC-160 on the inhibition of hormone release by cultured human endocrine tumor cells and normal rat anterior pituitary cells. Endocrinology. 1994 Jan;134(1):301-6. View Source
